molecular formula C13H16NaO7+ B047134 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt CAS No. 111560-38-4

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt

Cat. No. B047134
M. Wt: 307.25 g/mol
InChI Key: AEFMHGISUFGBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt, commonly known as PEF, is a biopolymer that has gained significant attention in recent years due to its potential as a sustainable alternative to traditional petrochemical-based plastics. PEF is a thermoplastic polymer that is derived from plant-based sources such as sugars and starches.

Scientific Research Applications

PEF has a wide range of potential applications in various industries, including packaging, textiles, and electronics. PEF has been shown to have excellent mechanical properties, such as high tensile strength and stiffness, making it an ideal material for use in packaging materials. PEF is also highly resistant to oxygen and carbon dioxide, which makes it an excellent barrier material for food packaging. Additionally, PEF has been shown to have excellent thermal stability, which makes it an ideal material for use in electronic components.

Mechanism Of Action

The mechanism of action of PEF is not well understood. However, it is believed that PEF interacts with cell membranes and disrupts their structure, leading to cell death. PEF has also been shown to have antimicrobial properties, which may contribute to its mechanism of action.

Biochemical And Physiological Effects

PEF has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications. PEF has also been shown to have antioxidant properties, which may have potential health benefits.

Advantages And Limitations For Lab Experiments

One of the main advantages of using PEF in lab experiments is its biodegradability. PEF can be broken down into its constituent parts by microorganisms, making it an ideal material for use in environmental studies. However, PEF is also highly hydrophobic, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on PEF. One area of research is the development of new synthesis methods that use renewable resources such as lignocellulosic biomass. Another area of research is the development of new applications for PEF, such as in the biomedical field. Additionally, research on the biodegradation of PEF in different environments could help to better understand its potential environmental impact.
In conclusion, PEF is a promising biopolymer that has many potential applications in various industries. Its unique properties make it an ideal material for use in packaging, textiles, and electronics. Further research is needed to fully understand the mechanism of action of PEF and to develop new synthesis methods and applications.

Synthesis Methods

PEF is synthesized through a condensation reaction between ethylene glycol and terephthalic acid, followed by a dehydration reaction to form a monomer called 2,5-furandicarboxylic acid (FDCA). The FDCA is then polymerized with ethylene glycol to form PEF. The synthesis of PEF can also be achieved through the use of renewable resources such as fructose and glucose, which are converted into FDCA through a series of chemical reactions.

properties

CAS RN

111560-38-4

Product Name

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt

Molecular Formula

C13H16NaO7+

Molecular Weight

307.25 g/mol

IUPAC Name

sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione

InChI

InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1

InChI Key

AEFMHGISUFGBLA-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+]

Canonical SMILES

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+]

Other CAS RN

111560-38-4

synonyms

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.